N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system with a chloro and oxo substituent, linked to a thiophene sulfonamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-oxo-1-naphthaldehyde with 2-thiophenesulfonamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating bacterial infections and cancer.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE derivatives: Compounds with similar structures but different substituents on the naphthalene or thiophene rings.
2-azetidinones: Compounds containing a β-lactam ring, which may exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H8ClNO3S2 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H8ClNO3S2/c15-11-8-12(9-4-1-2-5-10(9)14(11)17)16-21(18,19)13-6-3-7-20-13/h1-8H/b16-12- |
InChI Key |
IMMAGUZUMIZEEC-VBKFSLOCSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=CS3)/C=C(C2=O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl |
Origin of Product |
United States |
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